molecular formula C28H20S B167812 Tetraphenylthiophene CAS No. 1884-68-0

Tetraphenylthiophene

Cat. No. B167812
CAS RN: 1884-68-0
M. Wt: 388.5 g/mol
InChI Key: MQFBWJOMLIHUDY-UHFFFAOYSA-N
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Description

Tetraphenylthiophene is a chemical compound with the molecular formula C28H20S . It has an average mass of 388.523 Da and a monoisotopic mass of 388.128571 Da .


Synthesis Analysis

Tetraphenylthiophene-based polyazomethines have been synthesized through a series of steps. The process involves the polycondensation of a new diamine, TPTPThDA, with proportionate aromatic dialdehydes . Another synthesis method involves a two-step thermal imidization derived from BATPDF with various commercially available dianhydrides .


Molecular Structure Analysis

The molecular structure of Tetraphenylthiophene is based on a tetraphenylthiophene-core . It has been found that these molecules can form square, rectangular, or hexagonal columnar phases depending on the mesogenic core structures and the chain length of aliphatic tails .


Chemical Reactions Analysis

Tetraphenylthiophene has been used in the synthesis of various polyazomethines . It has also been used in the creation of a covalent triazine-based framework .


Physical And Chemical Properties Analysis

Tetraphenylthiophene has a density of 1.1±0.1 g/cm3, a boiling point of 402.2±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±3.0 kJ/mol and a flash point of 147.8±6.3 °C .

Scientific Research Applications

Photoluminescent Properties

  • Aggregation-Induced Emission (AIE)

    TPT shows significant photoluminescent (PL) responses due to aggregation-induced emission. This property is enhanced in organic molecules of TPT and its derivatives. The AIE effect is attributed to restricted intramolecular rotation in these compounds (Lai & Hong, 2010).

  • AIE in Relation to Polymer Secondary Structures

    TPT's AIE property is used to probe the relationship between the secondary structure of poly(γ-benzyl-L-glutamate) based polymers and their fluorescence emission. The study highlights the impact of the polymer's α-helix structure on AIE-operated fluorescence (Li et al., 2012).

  • AIE in Water-Soluble Polymers

    TPT's aggregation-enhanced emission (AEE) property has been explored in water-soluble poly(γ-propargyl-l-glutamate) based polymers. This study demonstrates the relationship between polymer secondary structures and AEE-related emission behavior (Shih et al., 2014).

Chemical Synthesis and Applications

  • Synthesis of Derivatives

    The synthesis of tetraphenylthiophene and 2-benzylidenetetrahydrothiophene derivatives through S3•--mediated cycloaddition reactions offers new strategies for constructing these compounds under transition-metal-free conditions (Li et al., 2018).

  • Tetraphenylthiophene in Polymer Science

    Research on tetraphenylthiophene-functionalized polymers, such as poly(N-isopropylacrylamide), investigates the relationship between polymer transitions and AIE properties. This includes the study of thermoresponsive polymers and their fluorescence emission behaviors (Lai et al., 2011).

  • High-Temperature Polymers

    Tetraphenylthiophene units have been incorporated into high-temperature polymers, demonstrating improved solubility and thermal stability, which are crucial for advanced material applications (Imai & Kakimoto, 1989).

Other Applications

  • Sensing Volatile Organic Compounds

    A study on luminescent metal-organic frameworks using a tetraphenylethene-based ligand highlights the ability of these frameworks to sense volatile organic compounds effectively (Liu et al., 2015).

  • Adsorption and Sensing Applications

    The synthesis of a covalent triazine-based framework with a tetraphenylthiophene backbone demonstrates its high sensitivity and selectivity in sensing o-nitrophenol and effective iodine uptake, showcasing its potential in environmental monitoring and adsorption applications (Geng et al., 2018).

Safety And Hazards

Tetraphenylthiophene may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Tetraphenylthiophene has potential applications in the field of organic semiconductor materials and sensors due to its narrow band gap energies and excellent gelation ability in appropriate solvents . It also shows potential for use in energy storage .

properties

IUPAC Name

2,3,4,5-tetraphenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H20S/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFBWJOMLIHUDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172189
Record name Tetraphenylthiophene
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Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetraphenylthiophene

CAS RN

1884-68-0
Record name 2,3,4,5-Tetraphenylthiophene
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Record name Tetraphenylthiophene
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Record name Tetraphenylthiophene
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Record name Tetraphenylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
727
Citations
LX Guo, YB Xing, M Wang, Y Sun, XQ Zhang… - Journal of Materials …, 2019 - pubs.rsc.org
… of tetraphenylthiophene-core disk-like molecules, TPTn bearing one tetraphenylthiophene-core and eight peripheral alkoxyl chains, and TPTEn bearing one tetraphenylthiophene-core …
Number of citations: 47 pubs.rsc.org
L Stojanovic, R Crespo-Otero - The Journal of Physical Chemistry …, 2020 - ACS Publications
Propeller-shaped molecules have received much attention due to their enhanced emission in the condensed phase (aggregation-induced emission, AIE) and their potential use in …
Number of citations: 12 pubs.acs.org
JA Mikroyannidis - Journal of Polymer Science Part A: Polymer …, 2006 - Wiley Online Library
… of the intermediate 2,3,4,5‐tetraphenylthiophene. It was condensed with 2,7‐dibromo‐9,9‐… Their glass‐transition temperatures increased with an increase in the tetraphenylthiophene (…
Number of citations: 10 onlinelibrary.wiley.com
JA Mikroyannidis, IK Spiliopoulos, AP Kulkarni… - Synthetic metals, 2004 - Elsevier
… These polymers contain tetraphenylthiophene or dibenzothiophene … In the case of the polymer with the tetraphenylthiophene … A literature survey revealed that tetraphenylthiophene has …
Number of citations: 26 www.sciencedirect.com
T Geng, W Zhang, Z Zhu, G Chen, L Ma, S Ye… - Polymer …, 2018 - pubs.rsc.org
… A covalent triazine-based framework with a tetraphenylthiophene (TTPT) backbone was … tetraphenylthiophene in dichloromethane. This is the first report about the tetraphenylthiophene-…
Number of citations: 80 pubs.rsc.org
M Libert, AJ Bard - Journal of The Electrochemical Society, 1976 - iopscience.iop.org
The production of light upon the electron transfer reaction of electrogenerated radical ions of tetraarylpyrroles [aryl= anisyl (TAP), phenyl (TPP), tolyl (TTP), p‐chloro‐phenyl (TCPP)], …
Number of citations: 10 iopscience.iop.org
CT Lai, RH Chien, SW Kuo, JL Hong - Macromolecules, 2011 - ACS Publications
A hydrophobic tetraphenylthiophene (TP) center with novel aggregation-induced emission (AIE) property was chemically linked to two poly(N-isoprppylacrylamide) (PNIPAM) chains to …
Number of citations: 90 pubs.acs.org
M Ejaz, MG Mohamed, SU Sharma, JT Lee, CF Huang… - Molecules, 2022 - mdpi.com
In this study, we synthesized three hybrid microporous polymers through Heck couplings of octavinylsilsesquioxane (OVS) with 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (OXD-Br 2 ), …
Number of citations: 14 www.mdpi.com
JH Li, Q Huang, SY Wang, SJ Ji - Organic letters, 2018 - ACS Publications
S 3 •– -mediated [1 + 2 + 2] and [1 + 3 + 1] cycloaddition reactions of aromatic alkynes to give tetraphenylthiophene and 2-benzylidenetetrahydrothiophene derivatives via two C–S bond …
Number of citations: 49 pubs.acs.org
J Iniesta, H Alcock, DJ Walton, M Watanabe, S Mataka… - Electrochimica …, 2006 - Elsevier
… , including tetraphenylthiophene, tetraphenylthiophene-S,S-dioxide, and also tetraphenylfuran in which oxygen has replaced sulfur in the ring. The conversion of tetraphenylthiophene-S…
Number of citations: 16 www.sciencedirect.com

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